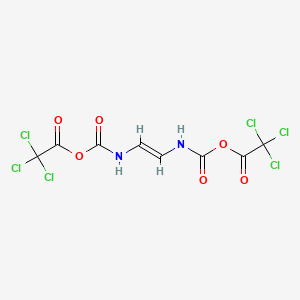
N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) is a complex organic compound characterized by its multiple functional groups, including anhydrides, carbamates, and esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride typically involves the reaction of trichloroacetic acid with a diamine under controlled conditions. The reaction conditions include maintaining a specific temperature and using a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, this compound may be employed in the study of enzyme inhibition or as a tool for probing biological pathways.
Medicine: Potential medical applications include its use as a precursor for drug synthesis or as a component in diagnostic assays.
Industry: In industry, this compound may find use in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparación Con Compuestos Similares
Trichloroacetic acid: A simpler compound with similar functional groups.
Carbamic acid anhydrides: Other compounds with similar anhydride structures.
Vinylene derivatives: Compounds containing the vinylene group.
Uniqueness: N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications.
This detailed overview provides a comprehensive understanding of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
Número CAS |
73622-94-3 |
|---|---|
Fórmula molecular |
C8H4Cl6N2O6 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
[(E)-2-[(2,2,2-trichloroacetyl)oxycarbonylamino]ethenyl]carbamoyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H4Cl6N2O6/c9-7(10,11)3(17)21-5(19)15-1-2-16-6(20)22-4(18)8(12,13)14/h1-2H,(H,15,19)(H,16,20)/b2-1+ |
Clave InChI |
GXZJIIBMRRATHK-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/NC(=O)OC(=O)C(Cl)(Cl)Cl)\NC(=O)OC(=O)C(Cl)(Cl)Cl |
SMILES canónico |
C(=CNC(=O)OC(=O)C(Cl)(Cl)Cl)NC(=O)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



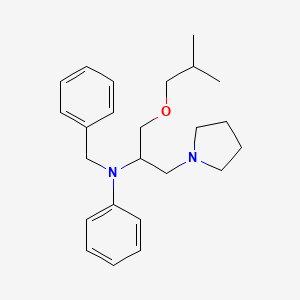

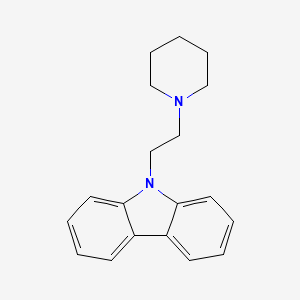

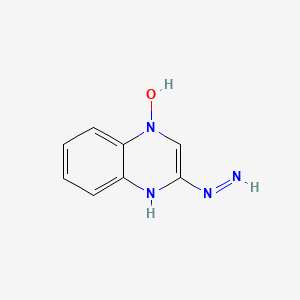
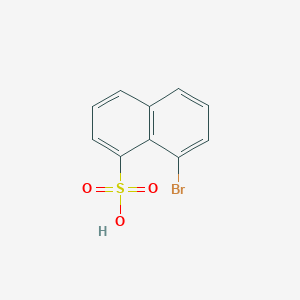
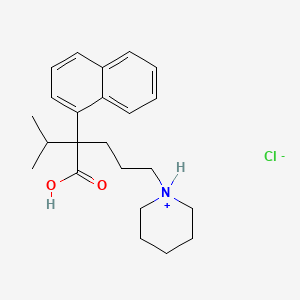
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
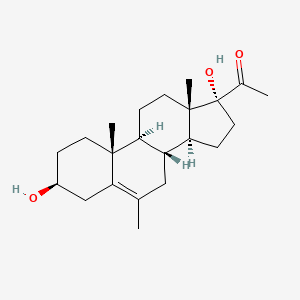
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
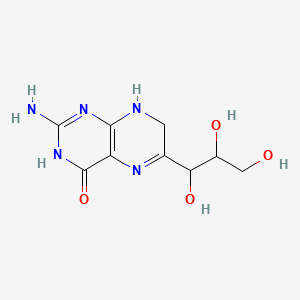
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)
